Enhanced Topological Polar Surface Area (TPSA) Relative to Unsubstituted and Simple Alkyl-Substituted Phenylboronic Acids
4-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid exhibits a topological polar surface area (TPSA) of 89.8 Ų, which is substantially higher than that of unsubstituted phenylboronic acid (TPSA ≈ 40.5 Ų) and 4-carboxyphenylboronic acid (TPSA ≈ 74.6 Ų) . The increased TPSA, conferred by the trans-4-hydroxycyclohexylcarbamoyl group, predicts improved aqueous solubility and reduced passive membrane permeability, which are critical parameters for optimizing drug-like properties in fragment-based and ligand-based drug design campaigns .
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 89.8 Ų |
| Comparator Or Baseline | Phenylboronic acid: ~40.5 Ų; 4-Carboxyphenylboronic acid: ~74.6 Ų |
| Quantified Difference | 2.2-fold higher than phenylboronic acid; 1.2-fold higher than 4-carboxyphenylboronic acid |
| Conditions | Calculated based on molecular connectivity (in silico) |
Why This Matters
Higher TPSA correlates with enhanced aqueous solubility and reduced off-target membrane penetration, making this compound more suitable for fragment-based drug discovery where solubility and specificity are prioritized.
